2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide is a synthetic organic compound characterized by a chlorinated amide group attached to a pyrrolidinone ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide derivatives with different substituents.
Reduction: Formation of 2-Chloro-N-[(5-hydroxy-1-phenylpyrrolidin-3-yl)methyl]propanamide.
Oxidation: Formation of nitro or sulfonated derivatives of the phenyl group.
Scientific Research Applications
2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
- 2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]butanamide
- 2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pentanamide
Uniqueness
2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide is unique due to its specific structural features, such as the chlorinated amide group and the phenyl-substituted pyrrolidinone ring. These features confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(15)14(19)16-8-11-7-13(18)17(9-11)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNJWTDRHONKTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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